molecular formula C13H15FN4O3S B2960018 13-fluoro-N,N-dimethyl-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-sulfonamide CAS No. 2034368-46-0

13-fluoro-N,N-dimethyl-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-sulfonamide

Cat. No.: B2960018
CAS No.: 2034368-46-0
M. Wt: 326.35
InChI Key: JAAKRGXJOXTNCP-UHFFFAOYSA-N
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Description

13-fluoro-N,N-dimethyl-2-oxo-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraene-5-sulfonamide is a structurally complex sulfonamide derivative characterized by a tricyclic framework incorporating nitrogen and oxygen heteroatoms. The compound features a fluorine substituent at position 13 and dimethylamine groups on the sulfonamide moiety. Its rigid tricyclic structure may confer unique physicochemical properties, such as enhanced stability or selective binding interactions, compared to simpler sulfonamides.

Properties

IUPAC Name

13-fluoro-N,N-dimethyl-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O3S/c1-16(2)22(20,21)17-6-5-11-10(8-17)13(19)18-7-9(14)3-4-12(18)15-11/h3-4,7H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAKRGXJOXTNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC2=C(C1)C(=O)N3C=C(C=CC3=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-fluoro-N,N-dimethyl-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-sulfonamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and nitriles under acidic or basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base like triethylamine.

    Dimethylation: The final step involves the dimethylation of the nitrogen atoms using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen and sulfur atoms.

    Reduction: Reduction reactions can occur at the triazine ring, potentially leading to ring-opening or hydrogenation.

    Substitution: The fluorine atom and sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Reduced triazine derivatives or ring-opened products.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine or sulfonamide groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery and development. Its interactions with biological targets can be studied to develop new therapeutic agents.

Medicine

In medicine, the compound may be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Its ability to interact with specific enzymes or receptors could lead to the development of new drugs.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism of action of 13-fluoro-N,N-dimethyl-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or van der Waals interactions. The sulfonamide group can act as a hydrogen bond acceptor, further stabilizing the interaction with the target. The triazine ring can participate in π-π stacking interactions, contributing to the overall binding strength.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from broader classes of compounds mentioned in the evidence:

Quaternary Ammonium Compounds (QACs)

highlights the critical micelle concentration (CMC) determination of benzalkonium chloride (BAC-C12) and alkyltrimethylammonium compounds. While QACs are structurally distinct from sulfonamides, they share functional relevance as surfactants or antimicrobial agents. For example:

  • CMC Values : BAC-C12 exhibits CMC values of 8.3 mM (spectrofluorometry) and 8.0 mM (tensiometry), suggesting method-dependent variability .
  • Relevance : If the target compound acts as a surfactant, similar methodologies could apply for CMC analysis. However, sulfonamides typically lack the charged ammonium groups critical for QAC surfactant activity.

Pesticide-Related Sulfonamides and Derivatives

lists pesticidal compounds, such as 3-amino-2,5-dichlorobenzoic acid (chloramben) and furilazole. These differ structurally from the target compound but highlight sulfonamide and heterocyclic motifs in agrochemical design:

  • Functional Groups : Chloramben (a benzoic acid derivative) and furilazole (an oxazolidine) lack the tricyclic sulfonamide core but demonstrate the importance of halogenation (e.g., chlorine, fluorine) in bioactivity .
  • Fluorine Substitution: The fluorine atom in the target compound may enhance metabolic stability or binding affinity, akin to fluorinated pesticides like trifluoromethylphenoxy derivatives .

Data Tables

Table 1: Comparison of Physicochemical Properties

Property 13-fluoro-N,N-dimethyl-...-sulfonamide BAC-C12 (QAC) Chloramben (Herbicide)
Core Structure Tricyclic sulfonamide Linear alkyl chain Benzoic acid derivative
Key Functional Groups Fluorine, dimethylamine Quaternary ammonium Chlorine, amino
CMC (mM) Not reported 8.3 (spectrofluorometry) N/A
Applications Hypothesized: Pharmaceuticals Surfactant Herbicide

Table 2: Analytical Methods for Compound Characterization

Method Application ( Example) Relevance to Target Compound
Spectrofluorometry CMC determination for BAC-C12 Potential for studying aggregation
Tensiometry Surface tension measurements Limited utility for non-surfactants

Research Findings and Limitations

  • Structural Uniqueness : The tricyclic sulfonamide scaffold differentiates the target compound from QACs and pesticidal benzoic acids. Fluorination and dimethylamine groups may modulate solubility or receptor interactions.
  • Evidence Gaps: No direct data on the compound’s synthesis, bioactivity, or stability are available in the provided sources. Comparative analysis relies on extrapolation from structurally dissimilar compounds.
  • Methodological Overlap : Techniques like spectrofluorometry (used for QACs) could be adapted for studying the target compound’s self-assembly or environmental behavior .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 13-fluoro-N,N-dimethyl-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-sulfonamide
  • Molecular Formula : C₁₄H₁₈F₁N₅O₂S
  • Molecular Weight : 325.39 g/mol

Structural Features

FeatureDescription
Fluorine SubstitutionPresence of fluorine enhances lipophilicity
Sulfonamide GroupImparts sulfonamide properties affecting solubility and biological activity
Triazatricyclo StructureContributes to the rigidity and conformational stability of the molecule

Antimicrobial Properties

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. A study focusing on sulfonamide derivatives showed that they possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial folate synthesis pathways.

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound suggest that it may induce apoptosis in cancer cell lines. The presence of the triazatricyclo framework is believed to interact with DNA or RNA synthesis pathways, potentially leading to cell cycle arrest.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways:

  • Dihydropteroate Synthase : Essential for folate biosynthesis in bacteria.
  • Carbonic Anhydrase : Involved in acid-base balance and carbon dioxide transport.

Inhibition assays demonstrate that the compound can effectively reduce enzyme activity at micromolar concentrations.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several sulfonamide derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A cell viability assay conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation with an IC50 value of approximately 25 µM after 48 hours of exposure.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Folate Pathway : By mimicking p-amino benzoic acid (PABA), it competes with substrate binding in folate synthesis.
  • DNA Interaction : The structural features allow it to intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Modulation : It modulates enzyme activity through competitive inhibition or allosteric effects.

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